molecular formula C17H17N5O3 B2892670 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile CAS No. 1903040-52-7

2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile

カタログ番号: B2892670
CAS番号: 1903040-52-7
分子量: 339.355
InChIキー: BTNQJILMFARAQU-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile is a chemical compound with the CAS Number 1903040-52-7 and a molecular formula of C17H17N5O3, yielding a molecular weight of 339.3 g/mol . Its structure features a 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine moiety linked via a carboxamide group to a pyrrolidine ring, which is further connected to an isonicotinonitrile group . Compounds containing the 6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine scaffold have been investigated in scientific research for their potential as inhibitors of phosphodiesterase 4 (PDE4) isoforms . PDE4 is a key enzyme family involved in the regulation of cyclic adenosine monophosphate (cAMP) and is a recognized target for research in inflammatory and neurological diseases . As such, this compound represents a valuable chemical tool for researchers exploring PDE4 biology and related pathways. This product is intended for research applications and is strictly labeled "For Research Use Only." It is not intended for diagnostic or therapeutic uses in humans or animals.

特性

IUPAC Name

2-[1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl]oxypyridine-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O3/c18-10-12-2-4-19-15(8-12)25-13-3-6-21(11-13)17(23)14-9-16-22(20-14)5-1-7-24-16/h2,4,8-9,13H,1,3,5-7,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTNQJILMFARAQU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN2C(=CC(=N2)C(=O)N3CCC(C3)OC4=NC=CC(=C4)C#N)OC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

作用機序

Mode of Action

The compound acts as an inhibitor of PDE4B . By inhibiting PDE4B, it prevents the breakdown of cyclic AMP, leading to an increase in the levels of this important secondary messenger within the cell. This can result in a variety of downstream effects, depending on the specific cellular context.

Biochemical Pathways

The primary biochemical pathway affected by this compound is the cyclic AMP signaling pathway . By inhibiting PDE4B, the compound increases the levels of cyclic AMP within the cell. This can lead to the activation of Protein Kinase A (PKA), which can phosphorylate a variety of target proteins, leading to changes in cell behavior.

類似化合物との比較

Comparison with Structural Analogues

Pyrazolooxazine Derivatives

N-[(4-Fluorophenyl)methyl]-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carboxamide (LFM)
  • Core Structure : Pyrazolo[5,1-b][1,3]oxazine.
  • Substituents : 4-Fluorophenylmethyl carboxamide.
  • Properties : Lipophilic due to the fluorophenyl group; lacks polar functionalities.
Ethyl 6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carboxylate
  • Core Structure : Pyrazolo[5,1-b][1,3]oxazine.
  • Substituents : Ethyl ester at position 2.
  • Properties : Precursor with low solubility (logP ~0.83); used in synthetic pathways for active derivatives.
6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-3-carbonyl Chloride
  • Core Structure : Pyrazolo[5,1-b][1,3]oxazine.
  • Substituents : Methyl group at position 6, carbonyl chloride at position 3.

Imidazooxazine Analogues (PA-824 Derivatives)

Nitroimidazooxazine Stilbene and Acetylene Derivatives
  • Core Structure : Imidazo[2,1-b][1,3]oxazine (distinct from pyrazolooxazine).
  • Substituents : Hydrophilic linkers (e.g., pyridine, acetylene).
  • Activity : Superior in vivo efficacy in murine tuberculosis models (up to 933-fold better than pretomanid).
  • Solubility : Pyridine-containing derivatives showed improved solubility at low pH.
Bipyridine Analogues
  • Core Structure : Imidazo[2,1-b][1,3]oxazine with pyridine replacements.
  • Properties : High solubility but reduced antitubercular potency, highlighting the balance between hydrophilicity and activity.

Functional Group Comparisons

Compound Key Functional Groups Biological Activity Solubility/Stability
Target Compound Isonicotinonitrile, pyrrolidine Presumed antimicrobial Moderate solubility (polar nitrile)
LFM 4-Fluorophenylmethyl carboxamide Undisclosed Lipophilic
PA-824 Pyridine Acetylene Pyridine, acetylene linker High in vivo TB efficacy Improved solubility at low pH
Ethyl Ester Ethyl ester Synthetic intermediate Low solubility (logP 0.83)

Pharmacokinetic and Physicochemical Insights

  • Target Compound: The isonicotinonitrile group may enhance metabolic stability compared to ester derivatives (e.g., ethyl ester in ). The pyrrolidine linker could mimic the hydrophilic improvements seen in PA-824 analogues with pyridine linkers.
  • Contradictions : Excessive hydrophilicity (e.g., bipyridine analogues) can reduce potency, emphasizing the need for balanced lipophilicity.

Q & A

Q. What are the recommended synthetic routes for 2-((1-(6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazine-2-carbonyl)pyrrolidin-3-yl)oxy)isonicotinonitrile, and how can reaction yields be optimized?

Answer: The synthesis typically involves multi-step procedures, including:

Core scaffold assembly : Formation of the pyrazolo-oxazine ring via cyclization reactions under microwave-assisted conditions (e.g., using methanol/water solvent systems with trifluoroacetic acid as a catalyst) .

Functionalization : Introduction of the pyrrolidin-3-yl-oxy and isonicotinonitrile moieties via nucleophilic substitution or coupling reactions.

Purification : Column chromatography or recrystallization in ethanol/water mixtures to isolate the final product.

Q. Optimization strategies :

  • Use polar aprotic solvents (e.g., DMF or acetonitrile) to enhance reaction kinetics .
  • Monitor reaction progress via TLC or HPLC to minimize side-product formation .
  • Adjust stoichiometry of coupling reagents (e.g., carbodiimides) to improve acyl transfer efficiency .

Q. How should researchers characterize the structural integrity of this compound?

Answer: Comprehensive characterization requires:

  • Spectroscopic analysis :
    • ¹H/¹³C NMR : Assign peaks for pyrazolo-oxazine (δ 4.2–5.1 ppm for oxazine protons) and isonicotinonitrile (δ 8.2–8.6 ppm for aromatic protons) .
    • IR spectroscopy : Confirm carbonyl (C=O, ~1720 cm⁻¹) and nitrile (C≡N, ~2230 cm⁻¹) functionalities .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular weight (calculated for C₁₈H₁₇N₅O₃: 363.13 g/mol).
  • X-ray crystallography (if feasible): Resolve stereochemical ambiguities in the pyrrolidine-oxygen linkage .

Q. What are the recommended storage conditions to ensure compound stability?

Answer:

  • Storage : Store under inert atmosphere (argon or nitrogen) at 2–8°C in amber vials to prevent photodegradation .
  • Solubility : Prepare stock solutions in DMSO (10 mM) and aliquot to avoid freeze-thaw cycles.
  • Stability monitoring : Perform periodic HPLC analysis to detect hydrolysis or oxidation by-products .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in biological systems?

Answer:

  • Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the pyrazolo-oxazine ring may exhibit π-π stacking interactions with aromatic amino acids .
  • Molecular docking : Simulate binding affinities to target proteins (e.g., kinases or GPCRs) using software like AutoDock Vina. Compare results with structurally related pyridine derivatives showing anticancer activity .
  • ADMET prediction : Use tools like SwissADME to estimate bioavailability and metabolic stability .

Q. How should researchers address contradictory bioactivity data across different assay systems?

Answer: Contradictions may arise from:

  • Assay conditions : Variations in pH, serum proteins, or reducing agents can alter compound stability. Standardize protocols using cell-free systems (e.g., ELISA) before progressing to cellular assays .
  • Off-target effects : Perform counter-screening against unrelated targets (e.g., CYP450 enzymes) to rule out nonspecific interactions .
  • Data normalization : Use internal controls (e.g., staurosporine for cytotoxicity assays) to calibrate inter-experimental variability .

Example : If IC₅₀ values differ between enzymatic and cell-based assays, validate target engagement via Western blotting or thermal shift assays .

Q. What strategies are effective for optimizing regioselectivity in derivatization reactions?

Answer:

  • Protecting groups : Temporarily block the pyrrolidin-3-yl-oxy moiety with tert-butyldimethylsilyl (TBDMS) groups to direct functionalization to the isonicotinonitrile ring .
  • Catalytic systems : Use Pd/Cu catalysts for Sonogashira couplings to prioritize alkyne additions at the pyrazolo-oxazine core .
  • Solvent effects : Polar solvents (e.g., DMSO) enhance nucleophilic attack at electron-deficient positions .

Q. How can researchers validate the purity of synthesized batches for in vivo studies?

Answer:

  • Analytical thresholds : Ensure ≥95% purity via reverse-phase HPLC (C18 column, acetonitrile/water gradient) .
  • Elemental analysis : Match experimental C/H/N ratios to theoretical values (±0.3% tolerance) .
  • Residual solvent testing : Use GC-MS to detect traces of DMSO or acetonitrile (limit: <500 ppm) .

Q. What structural analogs of this compound have documented biological activities, and how can they inform SAR studies?

Answer:

Analog Structural Feature Reported Activity Reference
Pyridine derivativesAromatic nitrileAnticancer (kinase inhibition)
Piperazine-based compoundsNitrogenous heterocyclesAntipsychotic (D₂ receptor modulation)
Triazole derivativesFive-membered heterocycleAntifungal (CYP51 inhibition)

Q. SAR insights :

  • The pyrrolidin-3-yl-oxy group enhances membrane permeability compared to smaller substituents.
  • Nitrile groups improve metabolic stability relative to ester or amide analogs .

Q. What experimental controls are critical when evaluating this compound’s mechanism of action?

Answer:

  • Negative controls : Use vehicle-only (DMSO) and scrambled siRNA treatments to rule off off-target effects.
  • Positive controls : Compare with known modulators (e.g., imatinib for kinase inhibition assays) .
  • Isotopic labeling : Synthesize ¹³C-labeled analogs to track metabolic pathways via NMR .

Q. How can researchers resolve discrepancies between computational predictions and experimental reactivity data?

Answer:

  • Revisiting force fields : Adjust parameters in molecular dynamics simulations to account for solvent effects or protonation states .
  • In situ spectroscopy : Use real-time IR or Raman spectroscopy to detect transient intermediates during reactions .
  • Collaborative validation : Cross-verify results with independent labs using identical synthetic protocols .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。